6-methyl-4-oxo-N-[2-(2-thienyl)ethyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
Description
Properties
IUPAC Name |
6-methyl-4-oxo-N-(2-thiophen-2-ylethyl)-5H-triazolo[1,5-a]pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c1-8-7-18-11(13(20)15-8)10(16-17-18)12(19)14-5-4-9-3-2-6-21-9/h2-3,6-7H,4-5H2,1H3,(H,14,19)(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHHGXPXBGKDMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCCC3=CC=CS3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-4-oxo-N-[2-(2-thienyl)ethyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide (CAS: 1201186-57-3) is a synthetic compound that belongs to the class of triazolo-pyrazines. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry. This article reviews its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of a thienyl group and a triazolo-pyrazine core enhances its interaction with biological targets.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds containing the triazolo-pyrazine scaffold. For instance, derivatives have shown significant inhibition against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure of this compound suggests potential activity against specific kinases involved in cancer progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| A549 (Lung Cancer) | 8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 15 | Inhibition of proliferation |
Enzymatic Inhibition
The compound has also been studied for its ability to inhibit various enzymes linked to disease processes. For example, it has shown inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways.
| Enzyme | Inhibition (%) at 50 µM | Reference Compound |
|---|---|---|
| COX-1 | 75% | Aspirin |
| COX-2 | 82% | Celecoxib |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thienyl and pyrazine moieties can significantly alter the biological activity. For instance:
- Thienyl Substitution : Variations in the thienyl group have been linked to enhanced anticancer activity.
- Pyrazine Modifications : Altering the substituents on the pyrazine ring can improve selectivity towards specific targets.
Case Studies
- Study on Anticancer Activity : A recent investigation into derivatives of this compound demonstrated its effectiveness against a panel of cancer cell lines. The results indicated that compounds with higher lipophilicity exhibited better permeability and bioavailability.
- Inflammation Model : In vivo studies using animal models of inflammation showed that administration of this compound led to a significant reduction in inflammatory markers, suggesting potential use as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Triazolo-pyrazine vs. Triazolo-pyrimidine (): The target compound’s pyrazine core (two nitrogen atoms at positions 1 and 4) differs from pyrimidine-based analogs (e.g., 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in ), which have nitrogens at positions 1 and 3. Pyrazine’s electron-deficient nature may reduce basicity compared to pyrimidine, influencing solubility and target binding.
- Triazolo-pyrazine vs. Imidazo-pyridine (): Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () features a fused imidazole-pyridine system.
Substituent Effects
- Thienyl vs. Aryl Groups :
The 2-thienylethyl carboxamide substituent in the target compound contrasts with the 3,4,5-trimethoxyphenyl or halogenated phenyl groups in and . Thiophene’s lower electron-withdrawing capacity and higher lipophilicity may improve membrane permeability but reduce polar interactions compared to methoxy or chloro substituents. - Methyl and Oxo Groups :
The 6-methyl and 4-oxo groups in the target compound are structurally analogous to 5-methyl substituents in ’s triazolo-pyrimidines. Methyl groups often enhance metabolic stability, while ketones can participate in hydrogen bonding or act as hydrogen bond acceptors.
Comparative Data Table
Q & A
Basic: What synthetic routes are commonly employed for the preparation of 6-methyl-4-oxo-N-[2-(2-thienyl)ethyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide, and what are their respective yields and limitations?
Methodological Answer:
The synthesis typically involves cyclocondensation of thiophene-2-carboxamide precursors with triazole or pyrazine derivatives. Key steps include:
- Thieno-triazepine formation : Reacting 5-amino-thiophene-2-carboxamide with hydrazine derivatives under reflux in ethanol, yielding intermediates (e.g., 76% yield for analogous compounds) .
- Triazolo-pyrazine assembly : Coupling with activated carbonyl groups (e.g., via Curtius rearrangement or carbodiimide-mediated reactions) .
- Critical factors : Solvent polarity (ethanol/DMF mixtures), temperature (80–100°C), and reaction time (4–20 hours) significantly impact yields. Side reactions, such as incomplete cyclization or byproduct formation, often limit yields to 60–76% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
